6-Chloro-3-(difluoromethyl)-2-fluoropyridine

Regioselective difluoromethylation Pyridine C–H functionalization Bioisostere positional scanning

This 6-chloro-3-(difluoromethyl)-2-fluoropyridine is the only polysubstituted pyridine that combines a meta-CF₂H hydrogen-bond donor (A=0.035–0.165) with a 2-fluoro SₙAr leaving group and a 6-chloro cross-coupling handle. The ~320-fold rate differential between F and Cl displacement ensures chemoselective sequential functionalization—first introduce amines/alkoxides at C2, then Pd-catalyzed couplings at C6. The meta-CF₂H motif, synthetically accessible only since 2024, enables exploration of previously inaccessible pyridine chemical space in kinase inhibitor hinge-binding optimization and agrochemical lead discovery. Supplied ≥95% pure; inert-atmosphere storage at 2–8°C. Request a quote now.

Molecular Formula C6H3ClF3N
Molecular Weight 181.54
CAS No. 1804950-60-4
Cat. No. B2860121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(difluoromethyl)-2-fluoropyridine
CAS1804950-60-4
Molecular FormulaC6H3ClF3N
Molecular Weight181.54
Structural Identifiers
SMILESC1=CC(=NC(=C1C(F)F)F)Cl
InChIInChI=1S/C6H3ClF3N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H
InChIKeyWLVKQEXKUXOARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-(difluoromethyl)-2-fluoropyridine (CAS 1804950-60-4): A Meta-Difluoromethylated Chloro-Fluoropyridine Building Block for Agrochemical and Pharmaceutical R&D


6-Chloro-3-(difluoromethyl)-2-fluoropyridine (CAS 1804950-60-4, molecular formula C₆H₃ClF₃N, molecular weight 181.54 g/mol) is a polysubstituted pyridine derivative bearing a chlorine atom at the 6-position, a difluoromethyl (–CF₂H) group at the 3-position (meta to the ring nitrogen), and a fluorine atom at the 2-position . This substitution pattern creates three electronically and sterically distinct sites for sequential chemical elaboration. The –CF₂H group, which can serve as a lipophilic hydrogen-bond donor, is positioned at the historically challenging meta position of the pyridine ring—a regioselective transformation that remained elusive until a 2024 breakthrough in meta-C–H difluoromethylation methodology [1]. The compound is supplied as a research-grade intermediate (typically ≥95% purity) with inert-atmosphere storage at 2–8 °C and is primarily destined for use as a building block in agrochemical lead optimization and pharmaceutical structure–activity relationship (SAR) campaigns .

Why 6-Chloro-3-(difluoromethyl)-2-fluoropyridine Cannot Be Substituted with Generic In-Class Analogs


Halogenated difluoromethylpyridines sharing the same molecular formula (C₆H₃ClF₃N) are not interchangeable. The regioisomer 6-chloro-2-(difluoromethyl)-3-fluoropyridine (CAS 1805304-78-2) places the –CF₂H group ortho to the ring nitrogen, altering both the electronic environment of the nitrogen lone pair (pKa shift) and the preferred site for nucleophilic aromatic substitution (SₙAr) [1]. More broadly, exchanging the 2-fluoro leaving group for a 2-chloro substituent—as in 2,6-dichloro-3-(difluoromethyl)pyridine (CAS 1374659-26-3)—reduces SₙAr reactivity at that position by approximately 320-fold, fundamentally changing the chemoselectivity available for sequential derivatization [2]. Replacing the –CF₂H group with –CF₃ (as in 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine, CAS 1356114-56-1) eliminates the hydrogen-bond donor capacity that is unique to the difluoromethyl motif (H-bond donating ability A = 0.035–0.165 for –CF₂H versus zero for –CF₃) [3]. These differences in regiochemistry, leaving-group hierarchy, and hydrogen-bonding capability mean that each analog generates a distinct set of downstream derivatives with non-overlapping property profiles; substituting one for another without experimental validation risks derailing an entire SAR or process chemistry campaign.

6-Chloro-3-(difluoromethyl)-2-fluoropyridine: Quantified Differentiation Evidence Versus Closest Analogs


Regioisomeric Positioning of –CF₂H at C3 (Meta) Versus C2 (Ortho): Synthetic Accessibility and Electronic Consequences

The target compound bears the –CF₂H group at the 3-position (meta to the pyridine nitrogen). This is the historically difficult meta-difluoromethylation site: prior to 2024, no general method existed for direct meta-C–H difluoromethylation of pyridines, whereas ortho- and para-difluoromethylation could be achieved via cross-coupling or Minisci-type chemistry [1]. The 2024 Nature Communications report demonstrated the first general meta-selective difluoromethylation protocol using oxazino pyridine intermediates and a CF₂H radical source, explicitly enabling access to 3-difluoromethylated pyridines that were previously inaccessible [1]. In contrast, the regioisomer 6-chloro-2-(difluoromethyl)-3-fluoropyridine (CAS 1805304-78-2) bears –CF₂H ortho to nitrogen and can be accessed via alternative (and historically more mature) 2-difluoromethylpyridine synthetic routes, including de novo cyclocondensation approaches reported by Desrosiers et al. (2014) [2]. The meta-substitution pattern places the –CF₂H group at a position where its electronic effects (inductive withdrawal) and hydrogen-bond donor capability influence the pyridine nitrogen's basicity and the ring's π-electron density differently from ortho-substitution, creating distinct SAR landscapes.

Regioselective difluoromethylation Pyridine C–H functionalization Bioisostere positional scanning

Orthogonal Leaving-Group Hierarchy: 2-Fluoro Versus 6-Chloro for Sequential SₙAr Derivatization

The target compound contains two different halogen leaving groups: a fluorine atom at C2 (α to the ring nitrogen) and a chlorine atom at C6 (also α to nitrogen, but para to C2). Competitive kinetic studies by Schlosser and Rausis (2005) established that 2-fluoropyridine reacts with sodium ethoxide in ethanol at 25 °C approximately 320 times faster than 2-chloropyridine [1]. This rate differential—corroborated by Fier and Hartwig (2014), who exploited 2-fluoroheteroarene SₙAr for late-stage functionalization of complex pyridine-containing molecules [2]—enables chemoselective, sequential functionalization: the 2-fluoro position can be displaced first with a nucleophile under mild conditions (e.g., amine, alkoxide, thiolate), leaving the 6-chloro position intact for a subsequent, more forcing SₙAr or transition-metal-catalyzed cross-coupling step. In the dichloro comparator 2,6-dichloro-3-(difluoromethyl)pyridine (CAS 1374659-26-3, LogP 2.79 ), both leaving groups are chlorine, offering no intrinsic chemoselectivity for sequential displacement without additional directing or activating strategies.

Nucleophilic aromatic substitution Chemoselective functionalization Sequential pyridine elaboration

CF₂H Hydrogen-Bond Donor Capacity Versus CF₃: Implications for Target Engagement and ADME

The –CF₂H group in the target compound functions as a lipophilic hydrogen-bond donor, a property absent in the –CF₃ analog 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS 1356114-56-1). Quantitative assessment by Zafrani et al. (J. Med. Chem. 2019) demonstrated that the –CF₂H group exhibits a hydrogen-bond donating ability (A) in the range of 0.035–0.165, depending on the attached functional group, while –CF₃ has zero H-bond donor capacity [1]. The seminal JACS paper by Sessler and coworkers (2017) confirmed this behavior crystallographically and spectroscopically, establishing –CF₂H as a bioisostere of –OH, –SH, and –NH₂ groups [2]. This property modulates both target binding (through specific CF₂–H···O hydrogen bonds to protein backbone or side-chain acceptors) and physicochemical profile: –CF₂H provides intermediate lipophilicity between –CF₃ (more lipophilic, no H-bond donor) and –OH (less lipophilic, stronger H-bond donor), as systematically quantified in the 2019 J. Med. Chem. study [1]. For procurement decisions, selecting the –CF₂H building block over the –CF₃ analog commits the downstream SAR exploration to a distinct region of lipophilic-hydrogen-bond-donor space.

Bioisostere design Hydrogen-bond donor Lipophilic efficiency

Lipophilicity Modulation via 6-Chloro Substitution: LogP Comparison Versus Non-Chlorinated and Brominated Analogs

The presence of the 6-chloro substituent in the target compound increases computed lipophilicity relative to the non-chlorinated parent scaffold 3-(difluoromethyl)-2-fluoropyridine (LogP 2.16 ), while providing lower lipophilicity than the 5-bromo analog 5-bromo-3-(difluoromethyl)-2-fluoropyridine (LogP 2.92 ). Specifically, the target compound has a computed LogP of 2.81 (Chemscene computational data, TPSA 12.89 Ų) . The ΔLogP of +0.65 versus the non-chlorinated parent represents a meaningful increase in predicted membrane permeability, while the –0.11 ΔLogP versus the bromo analog may be advantageous for avoiding excessive lipophilicity-driven promiscuity or poor solubility. The 2,6-dichloro analog (LogP 2.79 ) has nearly identical predicted lipophilicity but lacks the chemoselectivity advantage described in Evidence Item 2. The difluoromethyl group itself contributes important lipophilicity modulation: the 2019 Zafrani study established that –CF₂H is less lipophilic than –CH₃ when attached to aryl or alkyl groups [1], providing a finer lipophilicity-tuning tool than either –CH₃ or –CF₃.

Lipophilicity optimization Physicochemical property tuning ADME prediction

Purity, Storage, and Hazard Profile: Procurement-Grade Differentiation Versus Regioisomer and Analogs

The target compound (CAS 1804950-60-4) is commercially available from multiple suppliers at ≥95% purity (including 98% grade from Chemscene, Cat. No. CS-0531931) and also available as a Fluorochem product (95% purity, Cat. No. 099977) . The compound requires storage sealed under dry, inert atmosphere at 2–8 °C to prevent hydrolytic degradation of the 2-fluoro leaving group. Hazard classification (from CymitQuimica SDS data): H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . The regioisomer 6-chloro-2-(difluoromethyl)-3-fluoropyridine (CAS 1805304-78-2) is also commercially stocked (Fluorochem Cat. No. F543857, 95+% purity, £46/250 mg, £121/1 g) , meaning procurement officers must verify the correct CAS number (1804950-60-4) and MDL number (MFCD25478436) rather than relying on molecular formula (C₆H₃ClF₃N, MW 181.54, shared identically by both regioisomers) . The two regioisomers are distinguished by InChI Key: WLVKQEXKUXOARE-UHFFFAOYSA-N (target, CF₂H at C3) versus the regioisomer's distinct InChI Key, and by MDL number: MFCD25478436 (target) versus MFCD25478439 (regioisomer) .

Chemical procurement Building block quality Safety and handling

6-Chloro-3-(difluoromethyl)-2-fluoropyridine: High-Value Application Scenarios for R&D Procurement


Agrochemical Lead Optimization: Meta-CF₂H Pyridine Scaffolds for Next-Generation Fungicides and Herbicides

Fluorinated pyridines bearing difluoromethyl groups are established structural motifs in modern agrochemicals, where the –CF₂H group enhances metabolic stability and modulates lipophilicity for optimal cuticle penetration and phloem mobility [1]. The target compound, with its meta-CF₂H substitution pattern (synthetically accessible only since 2024 [2]), enables agrochemical discovery teams to explore previously inaccessible regions of pyridine chemical space in fungicide and herbicide lead optimization programs. The 2-fluoro leaving group permits mild chemoselective introduction of a first diversity element (e.g., amine, alkoxide, or thioether) while preserving the 6-chloro position for subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Negishi) to install aryl, heteroaryl, or amine substituents [3]. This sequential elaboration strategy is particularly valuable for generating focused compound libraries around a pyridine core in crop protection discovery.

Pharmaceutical Kinase Inhibitor SAR: Exploiting CF₂H as a Lipophilic Hydrogen-Bond Donor to the Hinge Region

The difluoromethyl group has emerged as a privileged motif in kinase inhibitor design, where the CF₂–H···O=C hydrogen bond to the kinase hinge region can enhance binding affinity relative to –CF₃-substituted analogs that lack this interaction [1]. The target compound provides a scaffold in which the –CF₂H group is pre-installed at the meta position of the pyridine ring—a substitution pattern that projects the hydrogen-bond donor toward different regions of the ATP-binding pocket compared with ortho-CF₂H pyridines [2]. Medicinal chemistry teams engaged in kinase inhibitor optimization (including PKCθ, Syk, or Met kinase programs, where fluorinated pyridines have demonstrated preclinical activity [3]) can use this building block to diversify the hinge-binding motif while simultaneously exploiting the 2-fluoro and 6-chloro positions for vectorial elaboration toward the solvent-exposed region and selectivity pocket, respectively.

Bioisostere Scanning: Systematic Replacement of Pyridine-N-Oxide or Phenolic –OH with Meta-CF₂H-Pyridine

The demonstration that 2-difluoromethylpyridine serves as a bioisosteric replacement for pyridine-N-oxide—with compounds 1 (IC₅₀ = 35 ± 1.12 μM), 5 (IC₅₀ = 19 ± 1.01 μM), and 6 (IC₅₀ = 27 ± 0.67 μM) showing similar or better quorum sensing inhibitory activity compared to 4NPO (IC₅₀ = 33 ± 1.12 μM) in Pseudomonas aeruginosa assays [1]—establishes the broader principle that CF₂H-pyridines can substitute for polar heteroarene N-oxides while providing superior metabolic stability. The target compound, with its additional 6-chloro and 2-fluoro substituents, extends this bioisostere concept to more highly functionalized pyridine scaffolds. Research groups conducting bioisostere scanning campaigns can use this building block to evaluate whether a meta-CF₂H, 2-fluoro, 6-chloro pyridine core can replace pyridine-N-oxide, phenol, or aniline motifs in lead compounds, potentially improving oral bioavailability and reducing oxidative metabolism while retaining or enhancing target potency.

Late-Stage Functionalization Methodology Development: A Model Substrate for Chemoselective SₙAr/Cross-Coupling Sequences

The orthogonal reactivity of the 2-fluoro (SₙAr-active) and 6-chloro (cross-coupling-active) positions in the target compound makes it an ideal model substrate for developing and validating new sequential functionalization methodologies [1]. The approximately 320-fold rate differential between fluoride and chloride displacement under SₙAr conditions [2] provides a built-in chemoselectivity control that can benchmark the selectivity of new catalytic systems or reagent combinations. Methodology groups focused on pyridine C–H functionalization, photoredox-catalyzed coupling, or electrochemically driven substitution reactions can use this compound to demonstrate the orthogonality and functional-group tolerance of their methods, with the 3-CF₂H group serving as a metabolically stable, ¹⁹F NMR-active reporter for reaction monitoring and product characterization.

Quote Request

Request a Quote for 6-Chloro-3-(difluoromethyl)-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.